1-ethyl-2-oxo-N-(p-tolyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide
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Overview
Description
1-ethyl-2-oxo-N-(p-tolyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents . This compound, in particular, has a unique structure that combines an indole core with sulfonamide and ketone functionalities, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
The compound, also known as 1-ethyl-N-(4-methylphenyl)-2-oxobenzo[cd]indole-6-sulfonamide, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active compounds used for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biological pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .
Result of Action
Indole derivatives are known to have diverse biological activities . For instance, some indole derivatives have shown anti-inflammatory and analgesic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2-oxo-N-(p-tolyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Ethylation and Oxidation: The final steps involve ethylation of the nitrogen atom and oxidation of the indole ring to introduce the ketone functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-2-oxo-N-(p-tolyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or amines .
Scientific Research Applications
1-ethyl-2-oxo-N-(p-tolyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: It is used in studies to understand the mechanisms of action of indole derivatives and their interactions with biological targets.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Industrial Applications: It is used in the development of new materials and chemicals with specific properties.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide: Lacks the p-tolyl group, making it less hydrophobic.
1-ethyl-2-oxo-N-(phenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide: Contains a phenyl group instead of a p-tolyl group, affecting its reactivity and biological activity.
Uniqueness
1-ethyl-2-oxo-N-(p-tolyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide is unique due to the presence of the p-tolyl group, which enhances its hydrophobicity and potentially its ability to interact with hydrophobic pockets in biological targets . This structural feature may contribute to its distinct biological activity and potential therapeutic applications .
Properties
IUPAC Name |
1-ethyl-N-(4-methylphenyl)-2-oxobenzo[cd]indole-6-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-3-22-17-11-12-18(15-5-4-6-16(19(15)17)20(22)23)26(24,25)21-14-9-7-13(2)8-10-14/h4-12,21H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCCOEFAVDCLEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=C(C=C4)C)C=CC=C3C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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